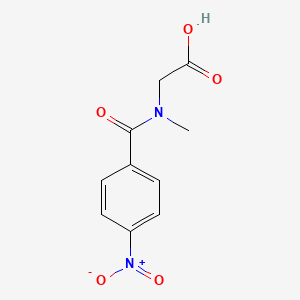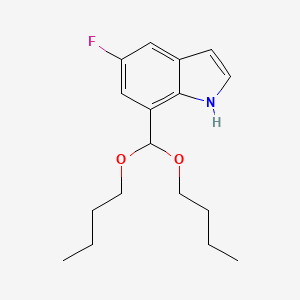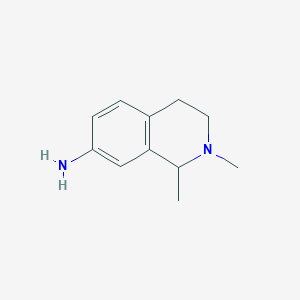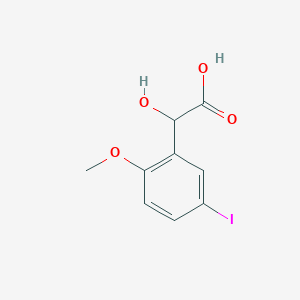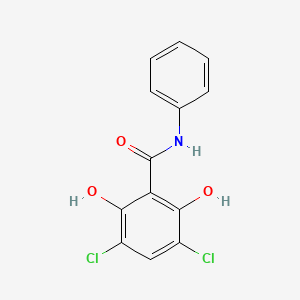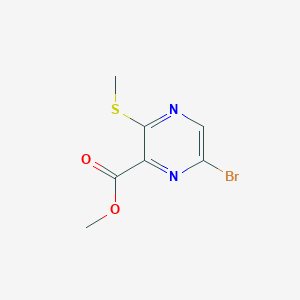
Methyl 6-bromo-3-(methylthio)pyrazine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-bromo-3-(methylthio)pyrazine-2-carboxylate is a chemical compound with the molecular formula C7H7BrN2O2S It is a pyrazine derivative, characterized by the presence of a bromine atom at the 6th position, a methylthio group at the 3rd position, and a carboxylate ester group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-3-(methylthio)pyrazine-2-carboxylate typically involves the bromination of a pyrazine precursor followed by esterification and methylation reactions. One common method includes:
Bromination: The starting pyrazine compound is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile.
Esterification: The brominated pyrazine is then subjected to esterification using methanol and a catalyst such as sulfuric acid to form the carboxylate ester.
Methylation: Finally, the methylthio group is introduced by reacting the esterified compound with a methylthiolating agent like dimethyl sulfide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 6-bromo-3-(methylthio)pyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the pyrazine ring can undergo reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid reagent.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium methoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of various substituted pyrazine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrazine derivatives.
Coupling: Formation of biaryl or vinyl-pyrazine derivatives.
科学研究应用
Methyl 6-bromo-3-(methylthio)pyrazine-2-carboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
作用机制
The mechanism of action of Methyl 6-bromo-3-(methylthio)pyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methylthio groups can enhance binding affinity and specificity to the target sites, while the carboxylate ester group can influence the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate: Similar structure but with a methylamino group instead of a methylthio group.
Methyl 6-bromo-3-chloropyrazine-2-carboxylate: Similar structure but with a chlorine atom instead of a methylthio group.
2-Methyl-3-(methylthio)pyrazine: Lacks the carboxylate ester group.
Uniqueness
Methyl 6-bromo-3-(methylthio)pyrazine-2-carboxylate is unique due to the combination of its bromine, methylthio, and carboxylate ester groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
属性
分子式 |
C7H7BrN2O2S |
|---|---|
分子量 |
263.11 g/mol |
IUPAC 名称 |
methyl 6-bromo-3-methylsulfanylpyrazine-2-carboxylate |
InChI |
InChI=1S/C7H7BrN2O2S/c1-12-7(11)5-6(13-2)9-3-4(8)10-5/h3H,1-2H3 |
InChI 键 |
YVZKHCPYLSKXTI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC(=CN=C1SC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-(3-Oxobut-1-enyl)phenyl]acetic acid](/img/structure/B13881231.png)
![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13881243.png)
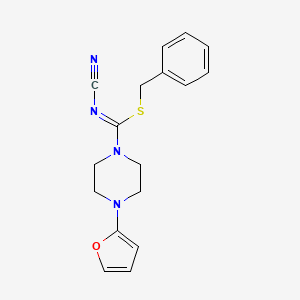
![Diethyl 2-[(4-ethylanilino)methylidene]propanedioate](/img/structure/B13881258.png)
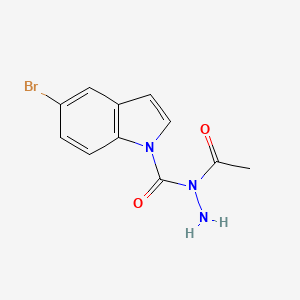
![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate](/img/structure/B13881271.png)
![6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13881275.png)
